natural-products

-

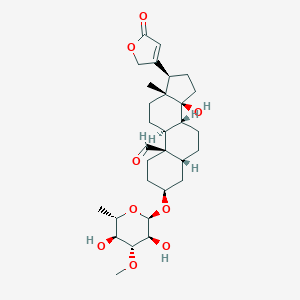

Peruvoside

- Cat. No.:

- B190475

- CAS No.:

- 1182-87-2

- Molecular Formula:

- C30H44O9

- Molecular Weight:

- 548.7 g/mol

Description -

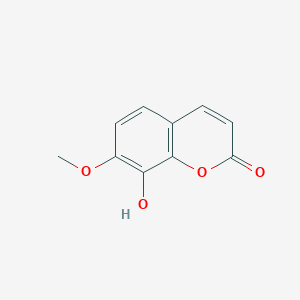

8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one

- Cat. No.:

- B190332

- CAS No.:

- 19492-03-6

- Molecular Formula:

- C10H8O4

- Molecular Weight:

- 192.17 g/mol

Description -

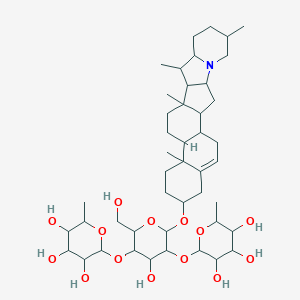

alpha-Chaconine

- Cat. No.:

- B190788

- CAS No.:

- 20562-03-2

- Molecular Formula:

- C45H73NO14

- Molecular Weight:

- 852.1 g/mol

Description -

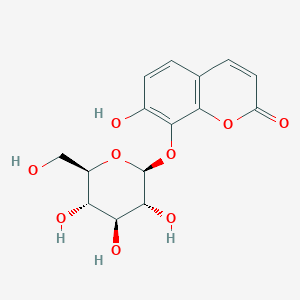

Daphnetin-8-glucoside

- Cat. No.:

- B190903

- CAS No.:

- 20853-56-9

- Molecular Formula:

- C15H16O9

- Molecular Weight:

- 340.28 g/mol

Description -

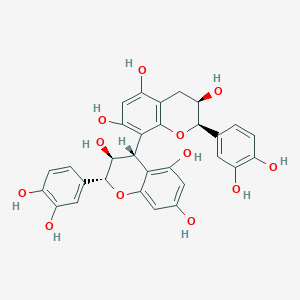

Procyanidin B4

- Cat. No.:

- B190321

- CAS No.:

- 29106-51-2

- Molecular Formula:

- C30H26O12

- Molecular Weight:

- 578.5 g/mol

Description -

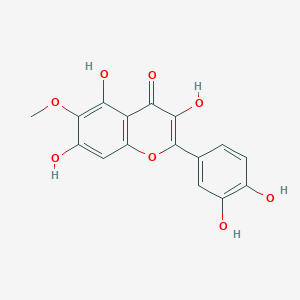

Patuletin

- Cat. No.:

- B190373

- CAS No.:

- 519-96-0

- Molecular Formula:

- C16H12O8

- Molecular Weight:

- 332.26 g/mol

Description -

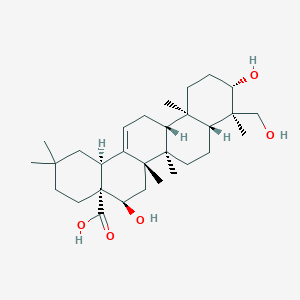

Caulophyllogenin

- Cat. No.:

- B190760

- CAS No.:

- 52936-64-8

- Molecular Formula:

- C30H48O5

- Molecular Weight:

- 488.7 g/mol

Description -

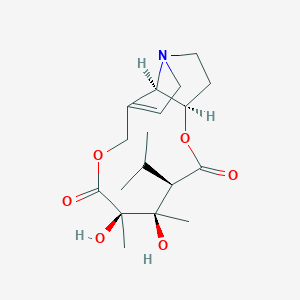

Trichodesmine

- Cat. No.:

- B190315

- CAS No.:

- 548-90-3

- Molecular Formula:

- C18H27NO6

- Molecular Weight:

- 353.4 g/mol

Description -

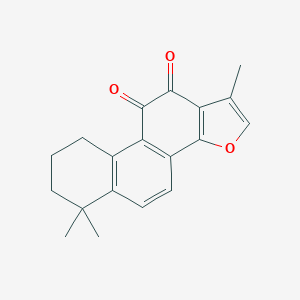

Tanshinone Iia

- Cat. No.:

- B190491

- CAS No.:

- 568-72-9

- Molecular Formula:

- C19H18O3

- Molecular Weight:

- 294.3 g/mol

Description -

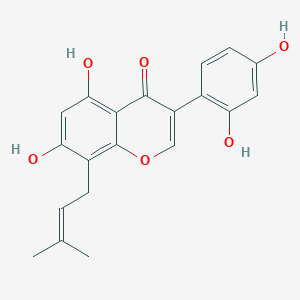

2,3-Dehydrokievitone

- Cat. No.:

- B190344

- CAS No.:

- 74161-25-4

- Molecular Formula:

- C20H18O6

- Molecular Weight:

- 354.4 g/mol

Description